((2R,3S,4R)-5-Amino-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
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Overview
Description
((2R,3S,4R)-5-Amino-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is a biochemical intermediate in the formation of purine nucleotides via inosine-5-monophosphate, making it a crucial building block for DNA and RNA . It is also involved in the biosynthesis of vitamins such as thiamine and cobalamin .
Preparation Methods
((2R,3S,4R)-5-Amino-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is synthesized enzymatically from ribose-5-phosphate and ammonia. This reaction is catalyzed by the enzyme amidophosphoribosyltransferase, which attaches ammonia from glutamine to phosphoribosyl pyrophosphate at its anomeric carbon . The reaction conditions typically require ribose-5-phosphate, ammonium chloride, ATP, and magnesium ions
Chemical Reactions Analysis
((2R,3S,4R)-5-Amino-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate undergoes several types of chemical reactions, primarily in the context of purine biosynthesis:
Substitution Reactions: The amine group from glutamine is substituted onto phosphoribosyl pyrophosphate to form phosphoribosylamine.
Condensation Reactions: This compound combines with glycine in a process driven by ATP to form glycineamide ribonucleotide.
Oxidation and Reduction: These reactions are less common for phosphoribosylamine itself but are crucial in the downstream steps of purine biosynthesis.
Common reagents include glutamine, glycine, ATP, and phosphoribosyl pyrophosphate . Major products formed from these reactions include glycineamide ribonucleotide and other intermediates in the purine biosynthesis pathway .
Scientific Research Applications
((2R,3S,4R)-5-Amino-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate has several scientific research applications:
Mechanism of Action
((2R,3S,4R)-5-Amino-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate exerts its effects primarily through its role in purine biosynthesis. The enzyme amidophosphoribosyltransferase catalyzes the attachment of ammonia from glutamine to phosphoribosyl pyrophosphate, forming phosphoribosylamine . This compound then combines with glycine to form glycineamide ribonucleotide, a crucial step in the purine biosynthesis pathway .
Comparison with Similar Compounds
((2R,3S,4R)-5-Amino-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is unique due to its specific role in purine biosynthesis. Similar compounds include:
Phosphoribosyl pyrophosphate: A precursor in the same pathway.
Glycineamide ribonucleotide: The product formed from phosphoribosylamine and glycine.
Inosine-5-monophosphate: A downstream product in the purine biosynthesis pathway.
These compounds share similar roles in nucleotide biosynthesis but differ in their specific functions and positions within the pathway.
Properties
CAS No. |
14050-66-9 |
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Molecular Formula |
C5H12NO7P |
Molecular Weight |
229.13 g/mol |
IUPAC Name |
[(2R,3S,4R)-5-amino-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C5H12NO7P/c6-5-4(8)3(7)2(13-5)1-12-14(9,10)11/h2-5,7-8H,1,6H2,(H2,9,10,11)/t2-,3-,4-,5?/m1/s1 |
InChI Key |
SKCBPEVYGOQGJN-SOOFDHNKSA-N |
SMILES |
C(C1C(C(C(O1)N)O)O)OP(=O)(O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H](C(O1)N)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C1C(C(C(O1)N)O)O)OP(=O)(O)O |
Key on ui other cas no. |
82197-76-0 |
Synonyms |
phosphoribosylamine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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